7-phenyl-N-(3-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
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Overview
Description
7-phenyl-N-(3-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a complex organic compound that features a trifluoromethyl group, a phenyl group, and a pyrazolo[3,4-d][1,2,3]triazin-4-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of starting materials such as trifluoromethyl benzene derivatives and phenyl hydrazine, followed by cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
7-phenyl-N-(3-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
7-phenyl-N-(3-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 7-phenyl-N-(3-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the pyrazolo[3,4-d][1,2,3]triazin-4-amine core can interact with various enzymes and proteins, modulating their activity. This compound may exert its effects through inhibition or activation of specific signaling pathways, leading to desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Another compound containing a trifluoromethyl group, used in similar applications.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains a trifluoromethyl group and is used in various chemical reactions[][5].
Uniqueness
7-phenyl-N-(3-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is unique due to its specific combination of functional groups and the pyrazolo[3,4-d][1,2,3]triazin-4-amine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields[5][5].
Properties
IUPAC Name |
7-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]triazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N6/c18-17(19,20)11-5-4-6-12(9-11)22-15-14-10-21-26(16(14)24-25-23-15)13-7-2-1-3-8-13/h1-10H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYMZUALTDSWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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